molecular formula C20H16O6 B2877748 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 847243-86-1

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No. B2877748
CAS RN: 847243-86-1
M. Wt: 352.342
InChI Key: AVFPDCVCSRPGHD-UHFFFAOYSA-N
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Description

Methocarbamol is a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties . It is a white or slightly gray crystalline substance with a slightly bitter aromatic taste .


Molecular Structure Analysis

The molecular structure of methocarbamol has been analyzed using various spectroscopic techniques, including FT-Raman and FTIR spectroscopy .


Chemical Reactions Analysis

Methocarbamol is metabolized in the liver by demethylation and hydroxylation. Conjugation of methocarbamol also is likely .


Physical And Chemical Properties Analysis

Methocarbamol is a white powder, sparingly soluble in water and in chloroform, soluble in alcohol (only with heating), insoluble in benzene and in n-hexane .

Scientific Research Applications

Synthesis and Reactions of Related Compounds

Research on compounds with structural similarities provides insights into the synthetic versatility of chromene derivatives. For instance, the synthesis and reactions of various chromene derivatives have been extensively studied, showcasing their utility in producing a wide range of compounds through reactions like cyclization, cyclopropanation, and condensation. These studies highlight the potential of chromene derivatives in synthesizing biologically active molecules and materials with unique properties (E. V. Pimenova et al., 2003; A. Pelter et al., 1997; Muthusamy Boominathan et al., 2011; G. Han et al., 2014) (Pimenova et al., 2003) (Pelter et al., 1997) (Boominathan et al., 2011) (Han et al., 2014).

Catalytic Applications

Catalysis plays a crucial role in the efficient synthesis of chromene derivatives. Rhodium(III)-catalyzed synthesis of 2H-chromene from N-phenoxyacetamides and cyclopropenes demonstrates the use of cyclopropenes as three-carbon units in C-H activation processes, indicating the potential for constructing complex molecules through catalytic transformations (Hang Zhang et al., 2014) (Zhang et al., 2014).

Antibacterial and Antioxidant Studies

The synthesis and evaluation of new derivatives of chromene compounds for their antibacterial and antioxidant activities illustrate the potential of these molecules in pharmaceutical applications. Compounds with cyclopropane carboxylate structures have shown promising results in in vitro studies, highlighting their potential as candidates for drug development (K. Raghavendra et al., 2016) (Raghavendra et al., 2016).

Material Science Applications

In material science, the study of cyclopropene and chromene derivatives extends to the development of high-temperature cyanate ester resins, which are of interest for their thermal stability and potential use in advanced composite materials. The modifications of these compounds can significantly influence the physical properties and performance characteristics of the resulting polymers (B. Harvey et al., 2015) (Harvey et al., 2015).

Safety And Hazards

Methocarbamol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-23-15-4-2-3-5-16(15)26-18-11-24-17-10-13(8-9-14(17)19(18)21)25-20(22)12-6-7-12/h2-5,8-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFPDCVCSRPGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

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